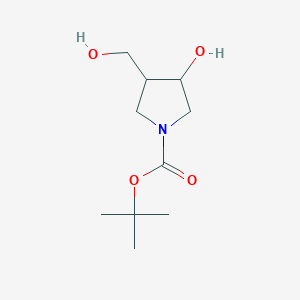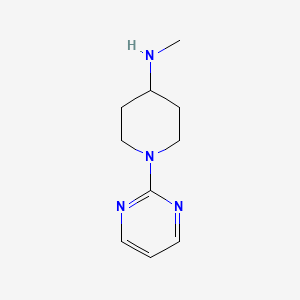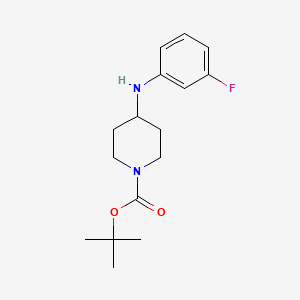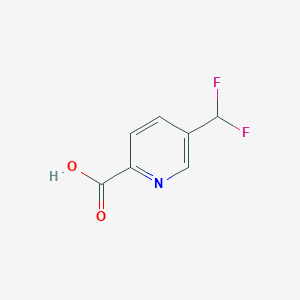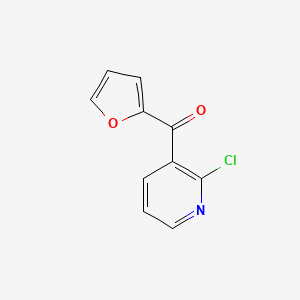
2-Chloro-3-(2-furanoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-(2-furanoyl)pyridine” is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.62 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-(2-furanoyl)pyridine” is 1S/C10H6ClNO2/c11-9-4-3-7 (6-12-9)10 (13)8-2-1-5-14-8/h1-6H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Chloro-3-(2-furanoyl)pyridine” is a yellow solid . It has a molecular weight of 207.62 .
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis of Furo[3,2-b]pyridine Derivatives : Shiotani and Taniguchi (1996) demonstrated the synthesis of various derivatives of furo[3,2-b]pyridine, a compound structurally related to 2-Chloro-3-(2-furanoyl)pyridine. Their research involved cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to the formation of several derivatives with potential application in organic synthesis and pharmaceutical research (Shiotani & Taniguchi, 1996).
Palladium-Mediated Synthesis : Yue and Li (2002) researched the efficient synthesis of benzo[4,5]furopyridines via palladium-mediated reactions. This study highlights the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Yue & Li, 2002).
Biological and Pharmacological Applications
Anticancer Properties : Research by Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their potential as cytotoxic agents against cancer cell lines. This indicates the possible use of 2-Chloro-3-(2-furanoyl)pyridine derivatives in cancer treatment (Laxmi et al., 2020).
Inhibitors of Protein Kinases : Němec et al. (2021) developed highly selective inhibitors of protein kinases using the furo[3,2-b]pyridine core, a structure related to 2-Chloro-3-(2-furanoyl)pyridine. This research has implications for treating diseases where protein kinases play a crucial role (Němec et al., 2021).
Environmental and Analytical Chemistry
- Photocatalytic Degradation Studies : Stapleton et al. (2010) studied the photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-Chloro-3-(2-furanoyl)pyridine. This research is significant for environmental chemistry, particularly in wastewater treatment and environmental remediation (Stapleton et al., 2010).
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACCNOEEZDAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641815 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-furanoyl)pyridine | |
CAS RN |
914203-42-2 |
Source


|
| Record name | (2-Chloro-3-pyridinyl)-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

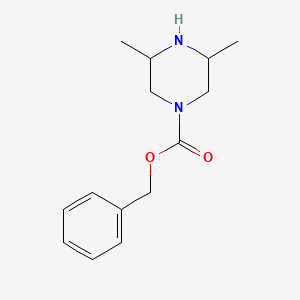
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
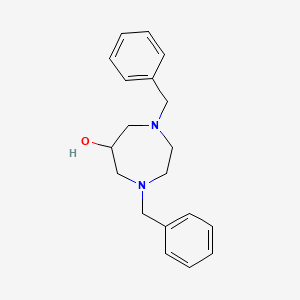
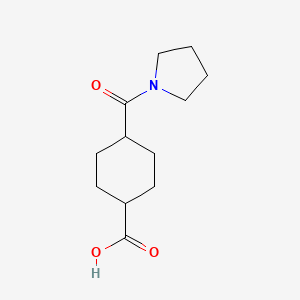
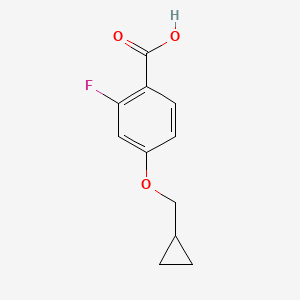
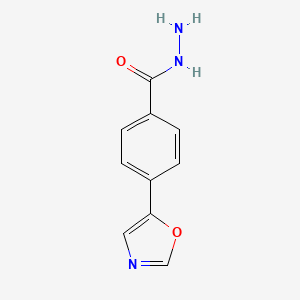
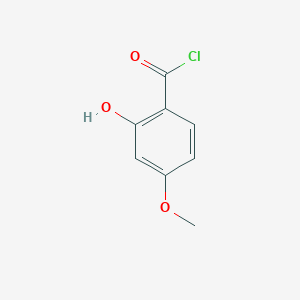
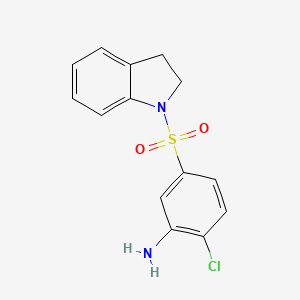
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
